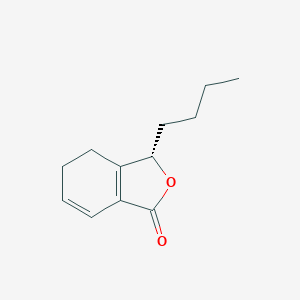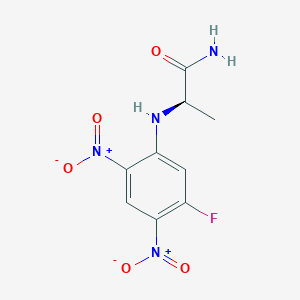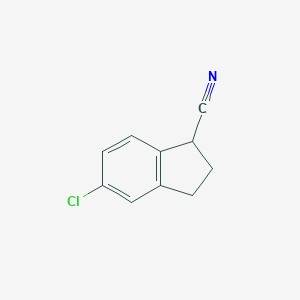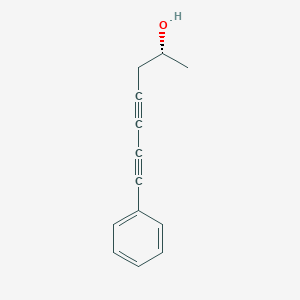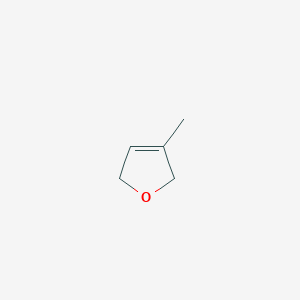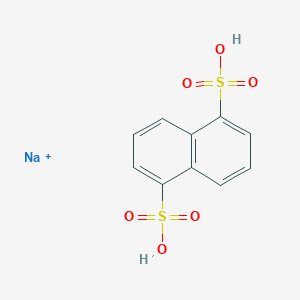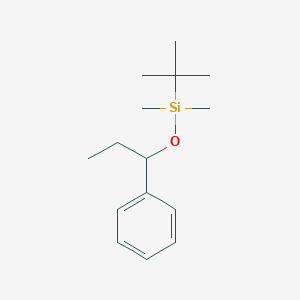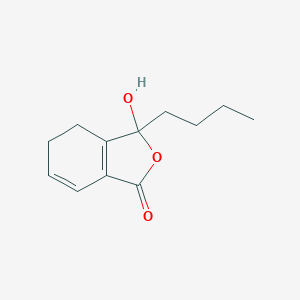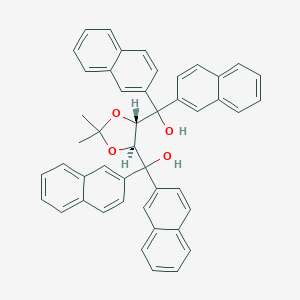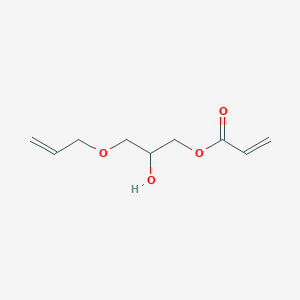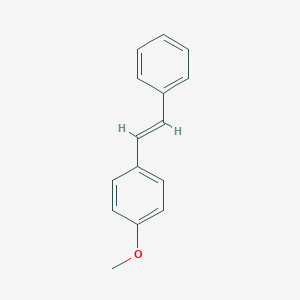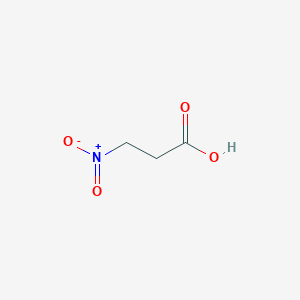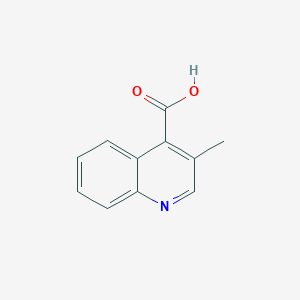
L-Lysine, 5-fluoro-, (5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysine, 5-fluoro-, (5S)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of L-Lysine, an essential amino acid that plays a crucial role in protein synthesis in the human body. In
Aplicaciones Científicas De Investigación
L-Lysine, 5-fluoro-, (L-Lysine, 5-fluoro-, (5S)-)- has several potential applications in scientific research. It can be used as a probe to study protein-ligand interactions, as it can be incorporated into peptides and proteins. It can also be used as a tool to study the mechanism of enzyme-catalyzed reactions, as it can act as a transition state analogue. Additionally, it can be used in the synthesis of fluorinated drugs and agrochemicals.
Mecanismo De Acción
L-Lysine, 5-fluoro-, (L-Lysine, 5-fluoro-, (5S)-)- acts as a mimic of the transition state in enzyme-catalyzed reactions. It can bind to the active site of enzymes and form a stable complex, which can be used to study the mechanism of the reaction. It can also be used as a substrate for enzymes that catalyze the cleavage of the C-F bond, which can lead to the formation of highly reactive intermediates.
Efectos Bioquímicos Y Fisiológicos
L-Lysine, 5-fluoro-, (L-Lysine, 5-fluoro-, (5S)-)- has been shown to have minimal effects on biochemical and physiological processes in the human body. It is not metabolized by the body and is excreted unchanged. However, it can interact with enzymes and proteins in vitro, which can lead to changes in their activity and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using L-Lysine, 5-fluoro-, (L-Lysine, 5-fluoro-, (5S)-)- in lab experiments include its ability to act as a transition state analogue, its stability under mild conditions, and its ease of synthesis. However, its limitations include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the use of L-Lysine, 5-fluoro-, (L-Lysine, 5-fluoro-, (5S)-)- in scientific research. One direction is the development of new fluorinated drugs and agrochemicals using this compound as a starting material. Another direction is the use of this compound as a probe to study protein-ligand interactions in complex biological systems. Additionally, it can be used to study the mechanism of enzyme-catalyzed reactions in more detail, which can lead to the development of new enzyme inhibitors and catalysts.
Conclusion
L-Lysine, 5-fluoro-, (L-Lysine, 5-fluoro-, (5S)-)- is a chemical compound that has several potential applications in scientific research. Its ability to act as a transition state analogue and its stability under mild conditions make it a useful tool for studying enzyme-catalyzed reactions and protein-ligand interactions. Although it has some limitations, its future directions in the development of new drugs and agrochemicals, and the study of complex biological systems are promising.
Métodos De Síntesis
The synthesis of L-Lysine, 5-fluoro-, (L-Lysine, 5-fluoro-, (5S)-)- involves the reaction of L-lysine with a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction takes place under mild conditions, and the product is obtained in good yield. The purity of the product can be improved by recrystallization.
Propiedades
Número CAS |
130793-71-4 |
|---|---|
Nombre del producto |
L-Lysine, 5-fluoro-, (5S)- |
Fórmula molecular |
C6H13FN2O2 |
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
(2S,5S)-2,6-diamino-5-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4-,5-/m0/s1 |
Clave InChI |
HILHCIBEZCWKBD-WHFBIAKZSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)[C@@H](CN)F |
SMILES |
C(CC(C(=O)O)N)C(CN)F |
SMILES canónico |
C(CC(C(=O)O)N)C(CN)F |
Sinónimos |
L-Lysine, 5-fluoro-, (5S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



